Cas no 366448-34-2 (Serine Hydrolase inhibitor-21)

Serine Hydrolase inhibitor-21 structure
상품 이름:Serine Hydrolase inhibitor-21
CAS 번호:366448-34-2
MF:C18H12N2O2S
메가와트:320.365082740784
CID:5571455
Serine Hydrolase inhibitor-21 화학적 및 물리적 성질
이름 및 식별자
-
- 5-(10H-Phenothiazin-10-ylcarbonyl)-2(1H)-pyridinone
- (6-Hydroxy-pyridin-3-yl)-phenothiazin-10-yl-methanone
- Serine Hydrolase inhibitor-21
-
- 인치: 1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21)
- InChIKey: FRWOZZSGXZOOSM-UHFFFAOYSA-N
- 미소: C1(=O)NC=C(C(N2C3=CC=CC=C3SC3=C2C=CC=C3)=O)C=C1
실험적 성질
- 밀도: 1.408±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 비등점: 558.1±50.0 °C(Predicted)
- 산도 계수(pKa): 9.60±0.10(Predicted)
Serine Hydrolase inhibitor-21 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-153433-5mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 5mg |
¥1300 | 2024-07-20 | |
MedChemExpress | HY-153433-50mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 50mg |
¥7500 | 2024-07-20 | |
1PlusChem | 1P029Q9I-50mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 50mg |
$895.00 | 2024-05-04 | |
MedChemExpress | HY-153433-100mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 100mg |
¥12000 | 2023-08-31 | |
1PlusChem | 1P029Q9I-25mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 25mg |
$574.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-100mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 100mg |
$1410.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-10mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 10mg |
$280.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-5mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 5mg |
$180.00 | 2024-05-04 | |
MedChemExpress | HY-153433-1mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 1mg |
¥590 | 2024-07-20 | |
MedChemExpress | HY-153433-25mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 25mg |
¥4700 | 2024-07-20 |
Serine Hydrolase inhibitor-21 관련 문헌
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
366448-34-2 (Serine Hydrolase inhibitor-21) 관련 제품
- 2172164-13-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid)
- 1434141-88-4(Tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate)
- 2137855-60-6(Cyclopropanemethanesulfonamide, N,1-dimethyl-)
- 2227839-52-1(rac-methyl 3-(1R,2S)-2-aminocyclopropylthiophene-2-carboxylate)
- 51805-19-7(1-Ethylphosphinan-4-one 1-oxide)
- 888463-38-5(N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide)
- 2580101-05-7(ethyl (1S,4S)-2-oxa-5-azabicyclo2.2.1heptane-1-carboxylate)
- 1600972-11-9(5-(Cyclopropylamino)-2-methylpent-1-en-3-one)
- 1208894-86-3({5-(3-Fluorophenyl)thiophen-2-ylmethyl}(propan-2-yl)amine Hydrochloride)
- 941923-10-0(3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea)
추천 공급업체
Amadis Chemical Company Limited
(CAS:366448-34-2)Serine Hydrolase inhibitor-21

순결:99%/99%/99%/99%
재다:5mg/10mg/25mg/50mg
가격 ($):163.0/276.0/589.0/940.0